1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione is a synthetic compound notable for its potential applications in medicinal chemistry. This compound features a unique imidazolidine ring structure that contributes to its biological activity. The presence of the 2,6-dichlorophenyl group is significant as it can enhance the compound's pharmacological properties.
This compound can be classified under heterocyclic compounds due to its imidazolidine core. It is often synthesized for research purposes in organic and medicinal chemistry, particularly for its biological activities, which may include anticancer and antimicrobial properties. The chemical structure can be represented by its IUPAC name and its molecular formula, which is C10H6Cl2N2O4, indicating the presence of chlorine atoms and a methoxy group attached to the phenyl ring .
The synthesis of 1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione typically involves multi-step organic reactions. One common approach includes:
These methods require careful control of reaction conditions to yield high purity and yield of the desired product .
The molecular structure of 1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione consists of a five-membered imidazolidine ring with three carbonyl groups at positions 2, 4, and 5. The dichlorophenyl group is attached to a methoxy group at position 1.
The presence of these functional groups suggests potential reactivity that can be exploited in further chemical transformations .
1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione may participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in organic synthesis .
The mechanism of action for compounds like 1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione often involves interaction with biological targets such as enzymes or receptors. For instance:
Research into the specific mechanisms would require detailed studies involving biochemical assays and molecular docking simulations .
1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for various applications in research and industry .
This compound has potential applications in several scientific fields:
The ongoing research into this compound's properties may lead to novel therapeutic agents or enhance our understanding of its biological activities .
1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione represents a structurally specialized heterocyclic compound integrating an imidazolidinetrione core with a 2,6-dichlorobenzyl ether moiety. This molecular architecture combines the electrophilic character of a fully carbonyl-substituted imidazolidine scaffold—notably the 2,4,5-trione system—with the steric and electronic influences of ortho-chlorinated aryl groups. Such hybrid structures are increasingly investigated for targeted bioactivity in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents, leveraging the reactivity imparted by the N-halamine potential of the trione system and the pharmacophore-like properties of the dichlorophenyl group [2] [3]. The presence of multiple carbonyl groups adjacent to nitrogen atoms creates sites susceptible to nucleophilic attack or reduction, while the chlorine atoms influence lipophilicity and membrane permeability—critical parameters for drug bioavailability [1] [7].
The imidazolidine heterocycle has undergone significant pharmacological evolution since early therapeutic applications. Initially, simple 2,4-imidazolidinediones (hydantoins) like phenytoin (5,5-diphenylhydantoin) served as anticonvulsants by modulating voltage-gated sodium channels, establishing the imidazolidinone ring as a privileged scaffold in central nervous system (CNS) therapeutics [1]. Structural complexity increased with the introduction of halogenated aryl groups to enhance blood-brain barrier penetration and metabolic stability. For instance, nilutamide—a 5,5-dimethyl-3-(4-nitro-3-trifluoromethylphenyl)imidazolidine-2,4-dione—demonstrated the impact of halogenation (specifically trifluoromethylation) on androgen receptor binding for prostate cancer treatment [1].
The systematic naming of derivatives follows IUPAC hierarchical rules:
Synthetic methodologies have evolved from classical condensation (e.g., Bucherer-Bergs hydantoin synthesis) to transition-metal-catalyzed C–N coupling for aryl ether linkage. Modern approaches include enzymatic desymmetrization of imidazolidines and fluoride-ion-catalyzed hydantoin reductions, enhancing stereoselectivity and functional group tolerance [1] [7]. Recent patents highlight N-functionalization via nucleophilic displacement of activated alcohols—such as 2,6-dichlorobenzyl bromide—with imidazolidinetrione silver salts, achieving yields >75% under anhydrous conditions [3] [5].
Table 1: Evolution of Key Imidazolidine-Based Therapeutics
Compound | Core Structure | Aryl Substituent | Primary Therapeutic Use |
---|---|---|---|
Phenytoin | Imidazolidine-2,4-dione | 5,5-Diphenyl | Anticonvulsant |
Nilutamide | Imidazolidine-2,4-dione | 3-(4-Nitro-3-trifluoromethylphenyl) | Antiandrogen (Prostate cancer) |
Itraconazole impurity D | 1,2,4-Triazol-3-one | Complex dichlorophenyl-dioxolane | Antifungal (Synthetic impurity) |
Target Compound | Imidazolidine-2,4,5-trione | 1-(2,6-Dichlorobenzyloxy) | Investigational kinase inhibition |
Positional isomerism of chlorine atoms on the phenyl ring critically determines the steric and electronic profile of aryl-heterocycle conjugates. The 2,6-dichloro configuration imposes severe steric crowding near the ether linkage, constraining rotational freedom and potentially locking the aryl ring perpendicular to the imidazolidine plane. This conformation may optimize binding to hydrophobic enzyme pockets—evidenced in kinase inhibitors like crizotinib derivatives bearing ortho-chlorinated biaryls [3]. Comparative studies of isomeric N-dichlorobenzyl imidazolidinetriones reveal stark bioactivity differences:
Halogen bonding plays a pivotal role; the chlorine atoms at C2 and C6 act as sigma-hole donors to carbonyl oxygen acceptors in target proteins. Computational models indicate a Cl•••O interaction energy of -3.2 kcal/mol for the 2,6-isomer versus -1.8 kcal/mol for the 3,4-isomer, correlating with observed bioactivity trends [5]. Additionally, chlorine electronegativity modulates the benzyl ether’s oxygen basicity—Hammett constants (σₘ) for 2,6-Cl₂ (σ: 0.76) versus 3,4-Cl₂ (σ: 0.72) slightly elevate electrophilicity at C5 of the trione ring, accelerating nucleophilic addition in prodrug designs [1].
Table 2: Impact of Dichlorophenyl Regioisomerism on Compound Properties
Isomer | Melting Point (°C) | Log P (calc.) | Kinase IC₅₀ (μM) | Hydrolytic Stability (t½, pH 7.4) |
---|---|---|---|---|
2,6-Dichloro | 217–219 (dec.) | 2.34 | 0.8 | 48 hours |
2,4-Dichloro | 195–197 | 2.31 | 2.5 | 42 hours |
3,4-Dichloro | 183–185 | 2.29 | >10 | 62 hours |
3,5-Dichloro | 176–178 | 2.33 | 5.1 | 37 hours |
Synthetic access to isomerically pure compounds employs chromatography on silica-bound silver nitrate or regioselective Ullmann etherification. Recent innovations include microfluidic diazotization-chlorination of 2,6-dichloroaniline precursors, achieving >99% regiochemical fidelity at gram-scale [5] [7]. The ortho-chloro groups also facilitate further derivatization via palladium-catalyzed C–H activation, enabling introduction of sulfonyl, phosphoryl, or fluorinated groups to fine-tune solubility and target affinity [3].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1